3-Bromo-1h-indole
Overview
Description
3-Bromo-1H-indole is a halogenated derivative of indole, a fundamental heterocyclic compound with a wide range of applications in organic chemistry. The molecular formula of this compound is C8H6BrN, and it is characterized by the presence of a bromine atom at the third position of the indole ring . This compound is often used as a building block in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
3-Bromo-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .
Pharmacokinetics
The compound’s indole nucleus is known to contribute to its bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .
Safety and Hazards
Future Directions
3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that this compound could be a promising molecule for the design of new anti-cancer agents .
Biochemical Analysis
Biochemical Properties
3-Bromo-1h-indole plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been synthesized by BrvH, a flavin-dependent halogenase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
This compound has shown substantial selective cytotoxicity towards cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the particular biochemical context.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various substituents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Major Products Formed:
Comparison with Similar Compounds
3-Chloro-1H-indole: Similar to 3-Bromo-1H-indole but with a chlorine atom instead of bromine.
3-Iodo-1H-indole: Contains an iodine atom at the third position.
3-Fluoro-1H-indole: Features a fluorine atom at the third position.
Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which allows for versatile functionalization through various chemical reactions. Its derivatives often exhibit distinct biological activities compared to other halogenated indoles .
Properties
IUPAC Name |
3-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWBVHIGCRVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376863 | |
Record name | 3-bromo-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-27-1 | |
Record name | 3-bromo-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?
A1: The researchers chose this compound-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.
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